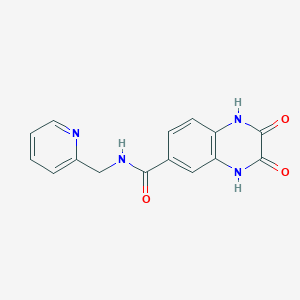

2,3-dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide is a quinoxaline derivative characterized by hydroxyl groups at the 2- and 3-positions and a pyridin-2-ylmethyl carboxamide substituent at the 6-position. Quinoxalines are heterocyclic compounds with a bicyclic structure consisting of two nitrogen atoms, which confer diverse biological activities, including anticonvulsant, antimicrobial, and receptor antagonism properties . The pyridin-2-ylmethyl group may contribute to metal-binding interactions or receptor targeting due to its aromatic nitrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide typically involves the reaction of 2,3-diaminobenzene with pyridine-2-carboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the hydroxy and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The steps include cyclization, oxidation, and functional group modifications. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

2,3-Dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoxaline derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of 2,3-dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide with structurally related compounds:

Table 1: Comparative Analysis of Quinoxaline Derivatives

Key Structural Differences and Implications

Dihydroxy Groups vs. Bulky Substituents: The dihydroxy groups in the main compound and NBQX enhance polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic targets like glutamate receptors.

Carboxamide vs. Sulfamoyl/Nitro Groups :

- The pyridin-2-ylmethyl carboxamide in the main compound may engage in π-π stacking (pyridine) and hydrogen bonding (carboxamide). NBQX’s sulfamoyl and nitro groups are critical for high-affinity binding to AMPA receptors , suggesting the main compound may have distinct receptor interactions.

Metal Chelation Potential: The pyridin-2-ylmethyl group in the main compound could facilitate metal coordination, as seen in copper complexes with similar ligands . This property is absent in NBQX or K784-2481.

Pharmacological and Pharmacokinetic Insights

- NBQX : Demonstrates dose-dependent anticonvulsant effects in immature rats but causes motor impairment at higher doses (>30 mg/kg) . Its sulfamoyl group improves solubility, enabling post-ischemic neuroprotection .

- K784-2481 : As a high-logP screening compound, it is likely optimized for membrane permeability but may face solubility challenges .

- Main Compound : The dihydroxy groups suggest moderate solubility, while the pyridine moiety may balance lipophilicity. Its activity profile remains speculative but could differ from NBQX due to the absence of sulfamoyl/nitro groups.

Biological Activity

The compound 2,3-dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, including antiviral, anticancer, and anxiolytic properties. The analysis includes data tables summarizing research findings and case studies that highlight the compound's efficacy.

Antiviral Activity

Quinoxaline derivatives have been extensively studied for their antiviral properties. A systematic review highlighted that certain quinoxaline compounds exhibit potent inhibitory effects against various viruses, including HIV and Hepatitis B virus (HBV). For instance, compounds similar to This compound have shown promising results against these viruses due to their ability to interfere with viral replication mechanisms.

Table 1: Antiviral Activity of Quinoxaline Derivatives

Anticancer Properties

Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. Several studies have demonstrated that compounds with similar structures to This compound possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | MCF-7 (Breast) | 12 | |

| Compound E | HeLa (Cervical) | 15 | |

| Compound F | A549 (Lung) | 20 |

Anxiolytic Effects

Recent studies have also explored the anxiolytic potential of quinoxaline derivatives. For example, compounds structurally related to This compound were evaluated in animal models using the elevated plus maze test, showing significant anxiolytic effects without notable toxicity.

Table 3: Anxiolytic Activity in Animal Models

| Compound | Test Method | Result | Reference |

|---|---|---|---|

| Compound G | Elevated Plus Maze | Increased time in open arms (p < 0.05) | |

| Compound H | Open Field | Reduced anxiety-like behavior (p < 0.01) |

Case Study 1: Antiviral Efficacy Against HIV

A study investigated the antiviral efficacy of a series of quinoxaline derivatives against HIV-1 reverse transcriptase. Among these compounds, one showed an IC50 value significantly lower than that of standard antiviral drugs, suggesting a potential lead for further development.

Case Study 2: Cytotoxicity in Cancer Treatment

A recent investigation into the anticancer activity of quinoxaline derivatives revealed that one compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. This finding supports the hypothesis that structural modifications can enhance biological activity.

Properties

Molecular Formula |

C15H12N4O3 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

2,3-dioxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoxaline-6-carboxamide |

InChI |

InChI=1S/C15H12N4O3/c20-13(17-8-10-3-1-2-6-16-10)9-4-5-11-12(7-9)19-15(22)14(21)18-11/h1-7H,8H2,(H,17,20)(H,18,21)(H,19,22) |

InChI Key |

ANJJGOZLEOZIMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.